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Compound of Interest

Compound Name: 3-Acetoxy-2-methylbenzoic acid

Cat. No.: B019051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural

data for 3-Acetoxy-2-methylbenzoic acid (C₁₀H₁₀O₄), a key intermediate in various synthetic

pathways. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition.

Core Spectroscopic and Structural Data
The structural and spectroscopic properties of 3-Acetoxy-2-methylbenzoic acid have been

characterized using a variety of analytical techniques. The compound has a molecular weight

of 194.18 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While

detailed peak lists with chemical shifts and coupling constants for 3-Acetoxy-2-methylbenzoic
acid are not readily available in public databases, typical spectral regions for related structures

can provide valuable insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons would
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typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the

coupling with neighboring protons. The methyl group attached to the benzene ring would likely

resonate around δ 2.0-2.5 ppm, while the acetyl methyl protons would appear as a singlet

further upfield, typically around δ 2.3 ppm. The acidic proton of the carboxylic acid group is

expected to be a broad singlet in the downfield region, often above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different

carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the

ester groups are expected to have characteristic chemical shifts in the range of δ 160-180 ppm.

The aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbons would

appear in the upfield region (δ 15-30 ppm). Public databases indicate the availability of a ¹³C

NMR spectrum for this compound, sourced from the Institute of Organic Chemistry, University

of Vienna.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Acetoxy-2-methylbenzoic acid has been a subject of both experimental and

theoretical studies.[2] A detailed vibrational analysis has been performed, providing

assignments for the observed frequencies.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic

acid hydroxyl group.

C=O stretch: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic

acid, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl group, usually at a

slightly higher frequency, around 1760-1770 cm⁻¹.

C-O stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid

groups would be observed in the 1100-1300 cm⁻¹ region.

C-H stretch: Aromatic and aliphatic C-H stretching vibrations are expected just above and

below 3000 cm⁻¹, respectively.
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The PubChem database provides access to ATR-IR spectra of 3-Acetoxy-2-methylbenzoic
acid, with the data originating from Bio-Rad Laboratories, Inc. and the sample from Alfa Aesar,

Thermo Fisher Scientific.[1]

Vibrational Mode Observed Frequency (cm⁻¹)

O-H stretch (Carboxylic Acid) ~2500-3300 (broad)

C-H stretch (Aromatic) ~3000-3100

C-H stretch (Aliphatic) ~2850-3000

C=O stretch (Ester) ~1765

C=O stretch (Carboxylic Acid) ~1700

C-O stretch ~1100-1300

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR)

and the physical state of the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Acetoxy-2-methylbenzoic acid (molar mass 194.18 g/mol ), the

molecular ion peak (M⁺) would be expected at m/z 194.

Common fragmentation pathways for similar aromatic carboxylic acids often involve the loss of

the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and cleavage of the

ester group. The fragmentation pattern can provide valuable structural information.

Crystal Structure
The crystal structure of 3-Acetoxy-2-methylbenzoic acid has been determined by X-ray

crystallography.[3] This analysis provides precise information on bond lengths, bond angles,

and the three-dimensional arrangement of the molecules in the solid state. The experimental

details for the crystal structure determination are available in the cited literature.[3]

Experimental Protocols
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Detailed experimental protocols are crucial for the reproducibility of scientific data. The

following sections outline the general methodologies for the spectroscopic and structural

analysis of 3-Acetoxy-2-methylbenzoic acid.

Sample Preparation
For all spectroscopic analyses, the sample of 3-Acetoxy-2-methylbenzoic acid should be of

high purity. The compound is commercially available from suppliers such as Alfa Aesar and

Sigma-Aldrich.[1]

NMR Spectroscopy Protocol
Sample Preparation: A solution of 3-Acetoxy-2-methylbenzoic acid is prepared by

dissolving an appropriate amount of the solid in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆). The concentration will depend on the type of NMR experiment being performed.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Data Processing: The acquired free induction decay (FID) is processed using appropriate

software to obtain the frequency-domain spectrum. This involves Fourier transformation,

phasing, and baseline correction.

Sample Preparation

NMR Analysis

3-Acetoxy-2-methylbenzoic acid Dissolution

Deuterated Solvent (e.g., CDCl3)

NMR Tube NMR Spectrometer Data Acquisition (¹H, ¹³C) Data Processing NMR Spectrum
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NMR Experimental Workflow

FT-IR Spectroscopy Protocol
The FT-IR spectrum of solid 3-Acetoxy-2-methylbenzoic acid can be obtained using various

techniques, with Attenuated Total Reflectance (ATR) and KBr pellets being common methods.

ATR-FT-IR: A small amount of the solid sample is placed directly on the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal. The IR

spectrum is then recorded.

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr)

powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is

recorded first, followed by the sample spectrum. The final spectrum is presented as

transmittance or absorbance versus wavenumber (cm⁻¹).

The study by Karthikeyan et al. utilized a Bruker IFS 66V spectrometer for FT-IR analysis in the

range of 4000–400 cm⁻¹.[2]
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ATR Method KBr Pellet Method
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FT-IR Experimental Workflow

Mass Spectrometry Protocol
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).
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Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron

Ionization (EI) is a common hard ionization technique that provides detailed fragmentation

patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted

Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal

fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Sample Preparation Mass Spectrometry Analysis

3-Acetoxy-2-methylbenzoic acid Dissolve in Solvent Sample Introduction Ionization (e.g., EI, ESI) Mass Analyzer Detector Mass Spectrum
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Mass Spectrometry Workflow

Conclusion
This technical guide summarizes the available spectroscopic and structural data for 3-Acetoxy-
2-methylbenzoic acid. While foundational data from IR and crystal structure analyses are

well-documented, a comprehensive public repository of detailed quantitative NMR and Mass

Spectrometry data is still needed. The provided experimental workflows offer a standardized

approach for researchers to generate high-quality, reproducible data for this important chemical

compound, facilitating its use in drug development and scientific research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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